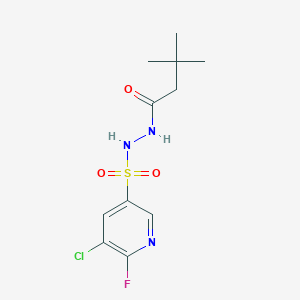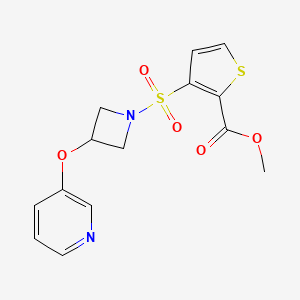![molecular formula C19H15Cl2NO2 B2750642 ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate CAS No. 321432-09-1](/img/structure/B2750642.png)
({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate), also known as DBNMA, is a quaternary ammonium compound that has been used for a variety of scientific research applications. DBNMA is an organic compound that is composed of nitrogen, carbon, hydrogen, and chlorine atoms. It is a highly polar compound and is soluble in water and many organic solvents. DBNMA has been used in numerous scientific research applications, including as a surfactant, a catalyst, and an inhibitor of microbial growth.
Aplicaciones Científicas De Investigación
({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate has been used in a variety of scientific research applications. It has been used as a surfactant in the synthesis of polymers and as a catalyst in the synthesis of pharmaceuticals. This compound has also been used as an inhibitor of microbial growth, as it has been shown to have antimicrobial properties. In addition, this compound has been used in the synthesis of other organic compounds, such as dyes and fragrances.
Mecanismo De Acción
The mechanism of action of ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate is not fully understood. However, it is believed that this compound acts as an antimicrobial agent by disrupting the cell membrane of microorganisms. It is thought that this compound binds to the cell membrane of bacteria and other microorganisms, leading to a disruption of the membrane and ultimately to the death of the microorganism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have antimicrobial properties, as discussed above. In addition, this compound has been shown to have an inhibitory effect on the growth of certain cancer cells. It is also believed to have some anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate in laboratory experiments offers several advantages. It is a relatively inexpensive and easy-to-use compound that can be used in a variety of scientific research applications. In addition, it is highly soluble in water and many organic solvents, making it easy to work with. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly polar compound, which can make it difficult to work with in certain applications. In addition, it is not very stable, and so it must be stored and handled carefully.
Direcciones Futuras
Future research on ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate could focus on a variety of areas. One potential area of research could involve further study of the biochemical and physiological effects of this compound. This could involve further investigation into the mechanism of action of this compound and its potential uses as an antimicrobial agent. Additionally, further research could be done to investigate the potential therapeutic uses of this compound, such as its potential use as an anti-cancer agent. Other potential areas of research could include the development of new synthesis methods for this compound, as well as the development of new applications for this compound in scientific research.
Métodos De Síntesis
The synthesis of ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate can be achieved through a variety of methods. The most common method involves the reaction of 2,4-dichlorobenzyl chloride with 1-naphthol in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired quaternary ammonium compound, this compound. Other methods of synthesis, such as the reaction of 2,4-dichlorobenzyl alcohol with 1-naphthol in the presence of a base, can also be used.
Propiedades
IUPAC Name |
1-[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]-N-methylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-22(23)11-17-16-5-3-2-4-13(16)7-9-19(17)24-12-14-6-8-15(20)10-18(14)21/h2-11H,12H2,1H3/b22-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQMFNFOHCHOU-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=C(C=C(C=C3)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=C(C=C(C=C3)Cl)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
![N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide](/img/structure/B2750569.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2750573.png)


![Tert-butyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidine-3-carboxylate](/img/structure/B2750579.png)
![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)
